molecular formula C7H7BrN2O B7765176 3-Bromo-N-hydroxy-benzamidine

3-Bromo-N-hydroxy-benzamidine

Cat. No.: B7765176
M. Wt: 215.05 g/mol
InChI Key: NQFJSTMFTXNUKP-UHFFFAOYSA-N
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Description

3-Bromo-N-hydroxy-benzamidine is a chemical compound with the molecular formula C7H7BrN2O. It is known for its unique structure, which includes a bromine atom, a hydroxy group, and a benzamidine moiety. This compound is used in various scientific research applications due to its reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-hydroxy-benzamidine typically involves the bromination of N-hydroxy-benzamidine. One common method includes the reaction of N-hydroxy-benzamidine with bromine in an appropriate solvent under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using industrial-grade reagents and solvents. The process is optimized for efficiency, yield, and safety, adhering to industrial standards and regulations .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-hydroxy-benzamidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, reduction can produce de-brominated compounds, and substitution can result in various substituted benzamidines .

Scientific Research Applications

3-Bromo-N-hydroxy-benzamidine is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme inhibition and protein interactions.

    Medicine: Research explores its potential as a therapeutic agent due to its biological activity.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-Bromo-N-hydroxy-benzamidine involves its interaction with molecular targets such as enzymes and proteins. The hydroxy group and benzamidine moiety play crucial roles in binding to active sites, inhibiting enzyme activity, or modulating protein functions. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-N-hydroxy-benzamidine is unique due to the presence of both the bromine atom and the hydroxy group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various research fields, making it a valuable compound for scientific investigations .

Properties

IUPAC Name

3-bromo-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFJSTMFTXNUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392666
Record name 3-Bromo-N-hydroxy-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173406-70-7
Record name 3-Bromo-N-hydroxy-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Hydroxylamine (1.00 mL of a 50% aqueous solution, 16.3 mmol) was added to a solution of 3-bromobenzonitrile (750 mg, 4.12 mmol) and potassium carbonate (1.00 mg, 7.24 μmol) in EtOH (3.00 mL). The resulting mixture was heated to 120° C. in a sealed microwave vial for 40 min. After cooling to rt, the reaction mixture was concentrated in vacuo to afford the title compound i-3a. m/z (ES) 215 (MH)+.
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0 (± 1) mol
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[Compound]
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aqueous solution
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0 (± 1) mol
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750 mg
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1 mg
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3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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